molecular formula C23H15F4N3O2 B2695041 N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941945-69-3

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2695041
CAS No.: 941945-69-3
M. Wt: 441.386
InChI Key: KGMAZMQDGVHGGW-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15F4N3O2 and its molecular weight is 441.386. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Researchers have synthesized novel fluorine-containing derivatives, which include structures similar to the queried compound, to act as potential antimicrobial agents. For example, novel 4(3H)-quinazolinones and thiazolidinone motifs have been evaluated for their in vitro antimicrobial activity against a range of pathogens, demonstrating significant potency against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were synthesized through Knoevenagel condensation, showcasing the potential of such structures in developing new antimicrobial treatments (Desai, Vaghani, & Shihora, 2013).

Fluorinated Heterocycles in Drug Development

The incorporation of fluorine atoms into heterocyclic compounds, like those related to the queried compound, plays a significant role in pharmaceutical and agrochemical industries. A study on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the versatility and potential of such compounds in developing new drugs with enhanced properties. These synthetic methodologies enable the creation of complex molecular architectures that can serve as potent therapeutic agents, underscoring the importance of fluorinated benzamide analogues in drug discovery and development (Wu et al., 2017).

Cancer Research

In the realm of cancer research, compounds structurally related to "N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide" have been explored for their potential as EGFR inhibitors with antiproliferative activities against tumor cells. A study on 3-methylquinazolinone derivatives highlighted their significant inhibitory effects on various tumor cell lines, offering insights into the design of novel anticancer drugs. This research indicates the potential of such compounds in targeting specific molecular pathways involved in cancer proliferation, providing a basis for further drug development efforts in oncology (Zhang et al., 2021).

Imaging and Diagnostic Applications

Fluorine-containing benzamide analogues have also been evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. The synthesis and evaluation of such compounds for imaging the sigma-2 receptor status highlight the utility of fluorinated benzamide derivatives in diagnostic imaging, offering noninvasive assessment tools for tumor characterization and monitoring (Tu et al., 2007).

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2/c1-13-28-19-9-5-3-7-16(19)22(32)30(13)14-10-11-18(24)20(12-14)29-21(31)15-6-2-4-8-17(15)23(25,26)27/h2-12H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMAZMQDGVHGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.